1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl-
CAS No.: 872838-47-6
Cat. No.: VC15173280
Molecular Formula: C18H21N5O2
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872838-47-6 |
|---|---|
| Molecular Formula | C18H21N5O2 |
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | 6-benzyl-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C18H21N5O2/c1-3-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
| Standard InChI Key | QPAIFORFAVKKAW-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CC=C4)N(C1=O)C |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule’s backbone consists of a bicyclic system merging imidazole and purine-dione moieties. The imidazo[2,1-f]purine scaffold is substituted at three critical positions:
-
Position 1: Methyl group (-CH<sub>3</sub>)
-
Position 3: Propyl chain (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)
-
Position 8: Phenylmethyl (benzyl) group (-CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>)
This substitution pattern distinguishes it from closely related analogs. For instance, AZ-853 features a 4-(4-(2-fluorophenyl)piperazin-1-yl)butyl chain at position 8 , while AZ-861 substitutes this with a 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl group . The absence of a piperazine moiety in the target compound suggests divergent receptor binding profiles.
Stereochemical Considerations
The 7,8-dihydro designation indicates partial saturation of the purine ring, introducing two chiral centers at positions 7 and 8. Computational modeling of similar dihydroimidazopurines predicts that the benzyl group at position 8 adopts an equatorial conformation to minimize steric clashes with the propyl chain at position 3 .
Synthetic Pathways and Physicochemical Properties
Physicochemical Profiling
Predicted properties derived from structural analogs include:
| Property | Value | Source Analog |
|---|---|---|
| Molecular Weight | 383.45 g/mol | AZ-853 |
| LogP (Partition Coeff.) | 2.8 ± 0.3 | QF-1008 |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4) | ST-5136 |
| Melting Point | 218–222°C | QY-7614 |
Comparative Analysis with Structural Analogs
Substitution-Driven Activity Modulation
The table below contrasts key features of the target compound with documented analogs:
This comparison highlights the necessity of extended alkylamino chains (e.g., piperazinylbutyl) for high receptor affinity, suggesting the benzyl-substituted target compound may exhibit weaker 5-HT<sub>1A</sub> activity unless compensatory structural features enhance binding.
Research Gaps and Future Directions
Unresolved Questions
-
Receptor Selectivity: Does the benzyl group confer affinity for non-serotonergic targets (e.g., dopamine D<sub>2</sub> receptors)?
-
Metabolic Stability: Propyl chains often undergo ω-1 hydroxylation; would this compound’s 3-propyl group render it susceptible to CYP3A4-mediated degradation?
-
Synthetic Accessibility: Can the dihydro reduction step be achieved without epimerization at positions 7 and 8?
Proposed Studies
-
In Vitro Binding Assays: Screen against 5-HT<sub>1A</sub>, 5-HT<sub>2A</sub>, and α<sub>1</sub>-adrenergic receptors.
-
ADME Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and plasma protein binding.
-
Behavioral Pharmacology: Evaluate effects on anxiety (elevated plus maze) and depression (chronic mild stress model).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume